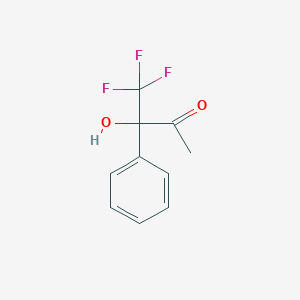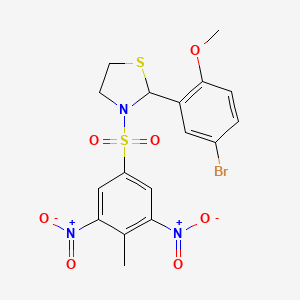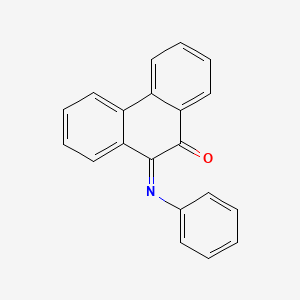
10-Phenyliminophenanthren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenyliminophenanthren-9-one is an organic compound with the molecular formula C20H13NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an imino group attached to the phenanthrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyliminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline derivatives under specific conditions. One common method includes the use of titanium tetrachloride (TiCl4) as a catalyst in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C). This reaction yields the desired product with moderate efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 10-Phenyliminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it into phenanthrene-based amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrenequinones, phenanthreneamines, and substituted phenanthrenes .
Aplicaciones Científicas De Investigación
10-Phenyliminophenanthren-9-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials with optoelectronic properties
Mecanismo De Acción
The mechanism of action of 10-Phenyliminophenanthren-9-one involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The imino group plays a crucial role in stabilizing the metal-ligand complex, facilitating electron transfer processes and catalytic activities .
Comparación Con Compuestos Similares
9,10-Phenanthrenequinone: A closely related compound with a quinone group instead of an imino group.
1,2-Bis(imino)acenaphthene (BIAN): Another imino compound with a different aromatic core.
Phenanthrenequinoneimines: Compounds with similar structural features but varying substituents on the nitrogen atom
Uniqueness: 10-Phenyliminophenanthren-9-one is unique due to its specific imino substitution on the phenanthrene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications in catalysis and material science .
Propiedades
Número CAS |
496962-12-0 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
10-phenyliminophenanthren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)21-14-8-2-1-3-9-14/h1-13H |
Clave InChI |
CYUSWNQONTZKLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


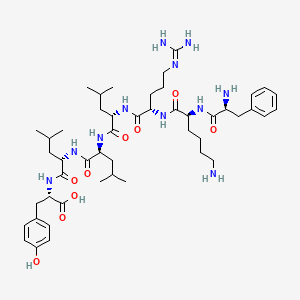
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)



![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
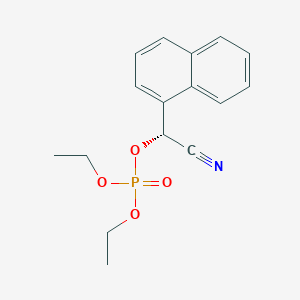
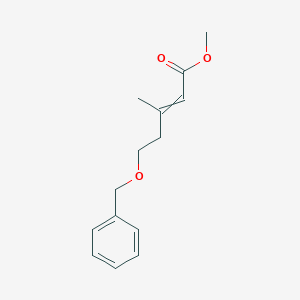
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
